Methylzinc chloride
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Overview
Description
Methylzinc chloride is an organozinc compound with the chemical formula CH3ZnCl. It is a colorless liquid with a pungent odor and is soluble in organic solvents such as ether, benzene, and dimethylformamide . This compound is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Methylzinc chloride can be synthesized through the reaction of zinc with methyl thionyl chloride at low temperatures . The reaction conditions typically involve maintaining a controlled environment to ensure the proper formation of the compound. Industrial production methods may vary, but the fundamental reaction remains consistent.
Chemical Reactions Analysis
Methylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the methyl group is replaced by another substituent.
Reduction Reactions: this compound can act as a reducing agent in certain organic reactions.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with aryl halides in the presence of a nickel catalyst to form carbon-carbon bonds
Common reagents and conditions used in these reactions include nickel catalysts and organic solvents like tetrahydrofuran. The major products formed from these reactions are typically organic compounds with new carbon-carbon bonds.
Scientific Research Applications
Methylzinc chloride has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of various organic compounds, including alcohols, ketones, aldehydes, and esters.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active molecules.
Medicine: this compound can be used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methylzinc chloride involves its role as a nucleophile in organic reactions. It can donate its methyl group to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center.
Comparison with Similar Compounds
Methylzinc chloride can be compared with other organozinc compounds such as dimethylzinc and diethylzinc . These compounds share similar reactivity patterns but differ in their specific applications and reactivity. For example:
Dimethylzinc (Zn(CH3)2): A highly reactive organozinc compound used in the synthesis of organometallic compounds.
Diethylzinc (Zn(C2H5)2): Another organozinc compound used in organic synthesis, known for its reactivity and applications in forming carbon-carbon bonds.
This compound is unique in its specific reactivity and applications, particularly in cross-coupling reactions and the synthesis of fine chemicals.
Properties
IUPAC Name |
carbanide;chlorozinc(1+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.ClH.Zn/h1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLXKNNXODLJIN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5158-46-3 |
Source
|
Record name | Methylzinc chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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